molecular formula C10H8O3 B13166624 Methyl 3-(3-hydroxyphenyl)prop-2-ynoate

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate

Cat. No.: B13166624
M. Wt: 176.17 g/mol
InChI Key: JDERESUNDAGZNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol . It is characterized by the presence of a hydroxyphenyl group attached to a prop-2-ynoate moiety. This compound is often used as a building block in organic synthesis due to its unique reactivity and structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate can be synthesized through various methods. One common approach involves the esterification of 3-(3-hydroxyphenyl)prop-2-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The alkyne moiety can be reduced to an alkene or alkane.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of 3-(3-oxophenyl)prop-2-ynoate.

    Reduction: Formation of Methyl 3-(3-hydroxyphenyl)prop-2-ene or Methyl 3-(3-hydroxyphenyl)propane.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and natural products.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(3-hydroxyphenyl)prop-2-ynoate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological macromolecules, while the alkyne moiety can participate in cycloaddition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(3-methylphenyl)prop-2-enoate
  • Methyl 3-(3-hydroxyphenyl)prop-2-enoate
  • Methyl 3-(3-hydroxyphenyl)propanoate

Uniqueness

Methyl 3-(3-hydroxyphenyl)prop-2-ynoate is unique due to the presence of both a hydroxyphenyl group and an alkyne moiety. This combination of functional groups imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and research applications.

Properties

Molecular Formula

C10H8O3

Molecular Weight

176.17 g/mol

IUPAC Name

methyl 3-(3-hydroxyphenyl)prop-2-ynoate

InChI

InChI=1S/C10H8O3/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-4,7,11H,1H3

InChI Key

JDERESUNDAGZNL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1=CC(=CC=C1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.